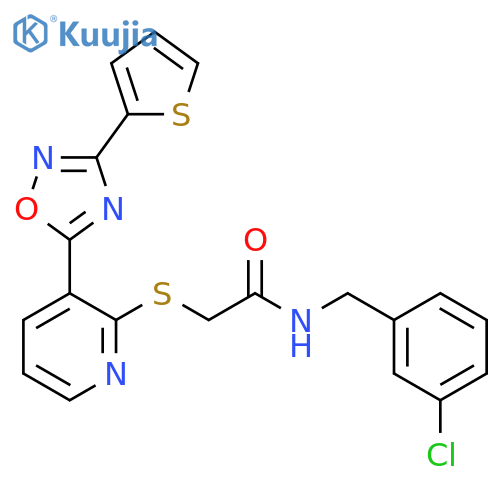Cas no 1251602-74-0 (N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide)
N-(3-クロロフェニル)メチル-2-({3-[3-(チオフェン-2-イル)-1,2,4-オキサジアゾール-5-イル]ピリジン-2-イル}スルファニル)アセタミドは、複雑なヘテロ環構造を有する有機化合物です。この化合物は、1,2,4-オキサジアゾール環とチオフェン環、ピリジン環が結合した特徴的な骨格を持ち、医薬品中間体や農薬開発における有用性が期待されます。特に、分子内のスルファニル基とアセタミド部位は生体分子との相互作用に寄与する可能性があり、高い生物活性を示すことが推測されます。また、クロロフェニル基の導入により、化合物の脂溶性が調整され、細胞膜透過性の向上が期待できる点が特長です。

1251602-74-0 structure
商品名:N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide
N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide
- N-(3-chlorobenzyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- F3406-8051
- AKOS024485712
- 1251602-74-0
- N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide
- N-[(3-chlorophenyl)methyl]-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
-
- インチ: 1S/C20H15ClN4O2S2/c21-14-5-1-4-13(10-14)11-23-17(26)12-29-20-15(6-2-8-22-20)19-24-18(25-27-19)16-7-3-9-28-16/h1-10H,11-12H2,(H,23,26)
- InChIKey: DNRFIFCVLHEJBC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CNC(CSC1C(=CC=CN=1)C1=NC(C2=CC=CS2)=NO1)=O
計算された属性
- せいみつぶんしりょう: 442.0324958g/mol
- どういたいしつりょう: 442.0324958g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 134Ų
N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3406-8051-10μmol |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-15mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-3mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-2μmol |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-20mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 20mg |
$99.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-2mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-4mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-5mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-20μmol |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F3406-8051-25mg |
N-[(3-chlorophenyl)methyl]-2-({3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetamide |
1251602-74-0 | 25mg |
$109.0 | 2023-09-10 |
N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
1251602-74-0 (N-(3-chlorophenyl)methyl-2-({3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylpyridin-2-yl}sulfanyl)acetamide) 関連製品
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬